4-Bromo-5-nitrobenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

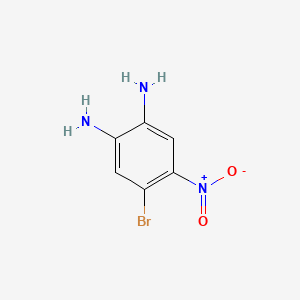

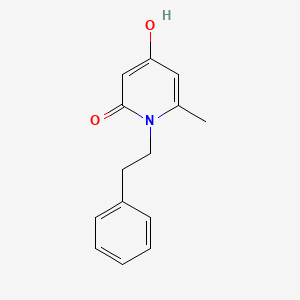

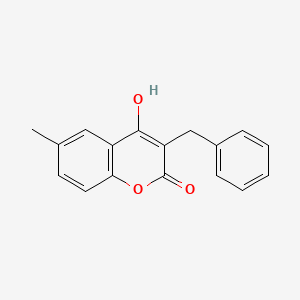

4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .Molecular Structure Analysis

The linear formula of 4-Bromo-5-nitrobenzene-1,2-diamine is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Bromo-5-nitrobenzene-1,2-diamine is used as a reagent in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it valuable in the field of organic chemistry .

Synthesis of Imidazoles

This compound plays a crucial role in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Organic Polymer Solar Cells

Research has shown that 4-Bromo-5-nitrobenzene-1,2-diamine can be used in the active layer of organic polymer solar cells . The addition of this compound has been shown to improve the energy conversion efficiency of these cells .

Pharmaceutical Applications

Due to its chemical properties, 4-Bromo-5-nitrobenzene-1,2-diamine could potentially be used in the development of new pharmaceuticals . Imidazoles, which can be synthesized using this compound, are commonly used in pharmaceuticals .

Agrochemical Applications

Similar to its potential use in pharmaceuticals, this compound could also be used in the development of new agrochemicals . The ability to synthesize imidazoles using this compound could lead to the creation of new pesticides or fertilizers .

Functional Materials

Imidazoles, which can be synthesized using 4-Bromo-5-nitrobenzene-1,2-diamine, are being researched for use in functional materials . These could include dyes for solar cells and other optical applications .

Mecanismo De Acción

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield a substituted benzene ring .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of “4-Bromo-5-nitrobenzene-1,2-diamine”. For instance, it is recommended to store this compound in a dark place, sealed and dry, at a temperature between 2-8°C .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXKPRVKQPWQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90764841 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113269-07-1 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)